molecular formula C12H12FN3O2 B2629204 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide CAS No. 632291-87-3

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B2629204
CAS No.: 632291-87-3
M. Wt: 249.245
InChI Key: WEOMENSPYNTVMM-UHFFFAOYSA-N
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Description

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethyl group, and a fluorophenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is typically carried out under basic conditions using a base like sodium hydride or potassium carbonate.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with an amine, such as ammonia or an alkylamine, under appropriate conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a palladium catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring or the fluorophenyl group are replaced by other substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules by coupling with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Nucleophiles (amines, thiols), electrophiles (halides, sulfonates), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, bases (potassium carbonate, sodium hydroxide), and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted oxazole derivatives, and coupling reactions can lead to more complex, multi-ring structures.

Scientific Research Applications

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it valuable for creating new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,2,3-triazole-4-carboxamide: Another aminoazole derivative with similar structural features but different biological activities.

    3-ethyl-4-fluorophenyl-1,2-oxazole-5-carboxamide: A closely related compound with variations in the position of functional groups on the oxazole ring.

    N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide: A simpler oxazole derivative lacking the amino and ethyl groups, used for comparison in structure-activity relationship studies.

Uniqueness

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the amino group, ethyl group, and fluorophenyl group allows for diverse chemical reactivity and potential interactions with biological targets. This makes the compound a valuable tool in scientific research and a promising candidate for various applications.

Properties

IUPAC Name

5-amino-3-ethyl-N-(4-fluorophenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-9-10(11(14)18-16-9)12(17)15-8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOMENSPYNTVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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